N-BOC-3-Bromo-5-trifluoromethylaniline
Overview
Description
N-BOC-3-Bromo-5-trifluoromethylaniline is a chemical compound with the molecular formula C12H13BrF3NO2 and a molecular weight of 34015This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-BOC-3-Bromo-5-trifluoromethylaniline can be synthesized through several methods. One common method involves the reaction of 3-bromo-5-trifluoromethylaniline with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-Bromo-5-trifluoromethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in solvents like tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the BOC group.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted anilines.
Coupling Reactions: Biaryl compounds are typically formed.
Deprotection: The primary amine, 3-bromo-5-trifluoromethylaniline, is obtained.
Scientific Research Applications
N-BOC-3-Bromo-5-trifluoromethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, including those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BOC-3-Bromo-5-trifluoromethylaniline depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-BOC-3-Bromoaniline: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-BOC-5-Trifluoromethylaniline: Lacks the bromine atom, affecting its participation in coupling reactions.
N-BOC-3-Chloro-5-trifluoromethylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
N-BOC-3-Bromo-5-trifluoromethylaniline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable intermediate in various synthetic pathways and enhances its potential in scientific research .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-7(12(14,15)16)4-8(13)6-9/h4-6H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCWCIPXTAAMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674724 | |
Record name | tert-Butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-03-1 | |
Record name | tert-Butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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